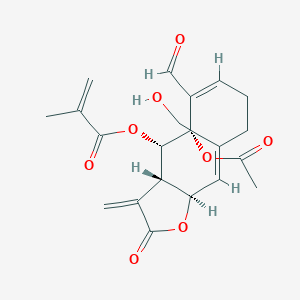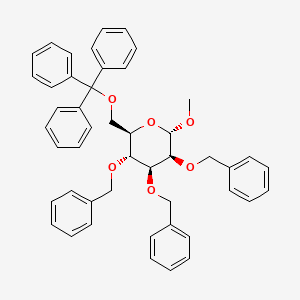
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer and Cytotoxicity Studies
A study by Abdel‐Rhman et al. (2019) on the synthesis, characterization, and molecular docking of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes revealed strong cytotoxicity against HCT116 and HePG2 cell lines. The study highlights the potential of these compounds in the development of anticancer agents, supported by molecular docking studies on colon and liver cancer proteins (Abdel‐Rhman, M. H., Hussien, M., Mahmoud, H. M., & Hosny, N., 2019).
Mohamed et al. (2022) synthesized new benzene sulfonamide derivatives, showing potent anticancer effects against MCF-7 breast carcinoma cell lines. The research incorporated molecular docking studies to analyze the interaction between these compounds and cancer cell proteins, suggesting these derivatives as promising anticancer agents (Mohamed, H., Abdelgawad, M., Hegab, M. Y., Hamza, Z. S., Nagdy, A. M., Ahmed, S., Ahmed, O., & Ghoneim, M., 2022).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives by Wang et al. (2011) presented new insights into the design of cytotoxic agents. These complexes showed higher cytotoxicity than cisplatin against the HeLa cell line, indicating the importance of substituent groups on benzene for cytotoxicity (Wang, S., Shao, W., Li, H., Liu, C., Wang, K., & Zhang, J., 2011).
Catalytic Systems and Synthesis Applications
Khazaei et al. (2011) explored the use of sulfonic acid-functionalized imidazolium salts/FeCl3 as novel catalytic systems for the synthesis of benzimidazoles at room temperature. This research underscores the versatility of sulfonamide derivatives in facilitating efficient chemical reactions under environmentally friendly conditions (Khazaei, A., Zolfigol, M. A., Moosavi-Zare, A. R., Zare, A., Ghaemi, E., Khakyzadeh, V., Asgari, Z., & Hasaninejad, A., 2011).
Eigenschaften
IUPAC Name |
3-(cyclooctylsulfamoyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c16-15(20)12-7-6-10-14(11-12)21(18,19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRNKMAAVEDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)








